molecular formula C17H17NO2S B10864096 N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide

N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide

Cat. No.: B10864096
M. Wt: 299.4 g/mol
InChI Key: CKNRGWKWGXHAFI-UHFFFAOYSA-N
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Description

N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate aldehyde or ketone.

    Acylation: The final step involves the acylation of the benzothiophene derivative with 2-phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 3-carboxy-4,5,6,7-tetrahydro-1-benzothiophene-2-yl)-2-phenylacetamide.

    Reduction: 3-hydroxymethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-yl)-2-phenylacetamide.

    Substitution: Various halogenated or nitrated derivatives of the benzothiophene ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzothiophene derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active benzothiophene compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide would depend on its specific biological target. Generally, benzothiophene derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The formyl and phenylacetamide groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide: .

    N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylpropionamide: .

    N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylbutyramide: .

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiophene derivatives.

Properties

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

N-(3-formyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide

InChI

InChI=1S/C17H17NO2S/c19-11-14-13-8-4-5-9-15(13)21-17(14)18-16(20)10-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H,18,20)

InChI Key

CKNRGWKWGXHAFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=CC=C3)C=O

Origin of Product

United States

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